molecular formula C29H24ClN3O4S B12485093 N-(4-chlorobenzyl)-4-methyl-N-{2-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)carbonyl]phenyl}benzenesulfonamide

N-(4-chlorobenzyl)-4-methyl-N-{2-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)carbonyl]phenyl}benzenesulfonamide

Cat. No.: B12485093
M. Wt: 546.0 g/mol
InChI Key: APVRXEWAOJSENX-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-4-methyl-N-{2-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)carbonyl]phenyl}benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound features a quinoxaline core, which is known for its diverse biological activities and potential therapeutic applications

Properties

Molecular Formula

C29H24ClN3O4S

Molecular Weight

546.0 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-methyl-N-[2-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C29H24ClN3O4S/c1-20-10-16-23(17-11-20)38(36,37)33(18-21-12-14-22(30)15-13-21)26-8-4-2-6-24(26)29(35)32-19-28(34)31-25-7-3-5-9-27(25)32/h2-17H,18-19H2,1H3,(H,31,34)

InChI Key

APVRXEWAOJSENX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)C3=CC=CC=C3C(=O)N4CC(=O)NC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-4-methyl-N-{2-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)carbonyl]phenyl}benzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the cyclization of o-phenylenediamine with a suitable diketone, followed by further functionalization to introduce the sulfonamide group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-4-methyl-N-{2-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)carbonyl]phenyl}benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

N-(4-chlorobenzyl)-4-methyl-N-{2-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)carbonyl]phenyl}benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-4-methyl-N-{2-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)carbonyl]phenyl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including antiviral and anti-inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorobenzyl)-4-methyl-N-{2-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)carbonyl]phenyl}benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

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